molecular formula C11H12ClNO2 B1331542 N-(3-chloro-2-methylphenyl)-3-oxobutanamide CAS No. 20139-54-2

N-(3-chloro-2-methylphenyl)-3-oxobutanamide

Cat. No. B1331542
CAS RN: 20139-54-2
M. Wt: 225.67 g/mol
InChI Key: NBLAONBKZUTBFR-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-2-methylphenyl)-3-oxobutanamide" is structurally related to various N-aryl-3-oxobutanamides, which have been the subject of several studies due to their interesting chemical properties and potential applications in synthesis. These compounds typically feature an aryl group attached to an amide functionality, which is itself connected to a 3-oxobutanamide moiety. The presence of halogen atoms, such as chlorine, and substituents like methyl groups, can significantly influence the physical, chemical, and crystallographic properties of these molecules.

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-3-oxobutanamides, often involves multi-component reactions that can yield a variety of derivatives. For instance, N-1-Naphthyl-3-oxobutanamide reacts with various reagents to produce a range of heterocyclic compounds, including pyridine and thienopyridine derivatives . Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides are synthesized through three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea . These methods highlight the versatility of N-aryl-3-oxobutanamides as precursors in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(3-chloro-2-methylphenyl)-3-oxobutanamide" has been studied using various techniques. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using semi-empirical methods, revealing details about conformational discrepancies and crystal packing . The molecular structure of N-(4-Chloro-2-methylphenyl)maleamic acid shows a specific conformation of the N-H bond and the central oxobutenoic acid core twisted out of the plane of the phenyl ring . These studies provide insights into the conformational preferences and stability of such compounds.

Chemical Reactions Analysis

The reactivity of N-aryl-3-oxobutanamides is quite diverse, as evidenced by the numerous reactions they undergo to form various heterocyclic compounds. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form a wide array of derivatives, including thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives . These reactions often involve cyclization steps and the use of different reagents to introduce various functional groups into the molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl-3-oxobutanamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and the conformation of the amide segment can affect the compound's stability and reactivity . The crystal packing interactions, as well as the electrostatic potential of the molecules, are also important factors that determine the properties of these compounds . The analysis of geometrical parameters can explain the photochemical behavior of related compounds, such as their inertness to photocyclization .

Scientific Research Applications

Molecular Structure Analysis

  • Intramolecular and Intermolecular Hydrogen Bonding: N-(3-chloro-2-methylphenyl)-3-oxobutanamide forms intermolecular hydrogen bonds in the solid state, which are disrupted in solution. Intramolecular associations were not detected (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).

Chemical Reactions and Properties

  • Gas-Phase Pyrolysis Kinetics

    The kinetics and mechanisms of gas-phase pyrolysis of various N-aryl-3-oxobutanamide derivatives, including N-(3-chloro-2-methylphenyl)-3-oxobutanamide, have been studied, revealing detailed reaction rates and activation parameters (Malhas, Al-Awadi, & El-Dusouqui, 2007).

  • Crystal Structure Characteristics

    Investigations into the crystal structure of N-(3-chloro-2-methylphenyl)-3-oxobutanamide have shown specific C=O bond lengths, indicating the molecule is in the keto form. The crystal structure is further stabilized by N-H...O hydrogen bonding (Tai, Liu, Liu, & Li, 2005).

Synthetic Applications

  • Synthesis of Novel Compounds

    N-(3-chloro-2-methylphenyl)-3-oxobutanamide has been used as a starting material in the synthesis of various novel compounds, including its reaction with salicylaldehyde and N-phenylthiourea to produce N-substituted tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides (Gein et al., 2017).

  • Role in Multicomponent Reactions

    This compound has shown an unexpected influence on the behavior of multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde, leading to the formation of different heterocyclic scaffolds (Tkachenko et al., 2014).

  • Rhodium-Catalyzed Reactions

    It has been a substrate in rhodium-catalyzed conjugate addition reactions, demonstrating high regio- and enantioselectivity. These reactions open up pathways to different target molecules through selective derivatization (Zigterman et al., 2007).

Analytical Applications

  • Crystal Structure Optimization

    Semi-empirical quantum chemical calculations have been conducted for optimization of the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide, a related compound, to study conformational discrepancies and intramolecular charge transfer interactions (Jotani, 2012).

  • Spectrophotometric Determination

    N-(3-chloro-2-methylphenyl)-3-oxobutanamide has been used in the spectrophotometric determination of manganese(II) in trace amounts, highlighting its utility in analytical chemistry (Biswas & De, 2003).

Safety And Hazards


The safety and hazards associated with “N-(3-chloro-2-methylphenyl)-3-oxobutanamide” are not explicitly available. However, safety data sheets for related compounds provide general safety precautions, such as avoiding contact with skin and eyes, and using personal protective equipment8910.


Future Directions


The future directions for the study of “N-(3-chloro-2-methylphenyl)-3-oxobutanamide” are not explicitly available. However, the study of related compounds continues to be an active area of research7.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLAONBKZUTBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942171
Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
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Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-3-oxobutanamide

CAS RN

20139-54-2
Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanamide
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Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
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Record name N-(3-chloro-o-tolyl)-3-oxobutyramide
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